molecular formula C20H25N3OS2 B11460616 4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11460616
M. Wt: 387.6 g/mol
InChI Key: CGVUZQNGTDNRKX-UHFFFAOYSA-N
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Description

4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetracyclic Core: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of intramolecular cyclization and ring-closing metathesis.

    Introduction of Functional Groups: The functional groups, such as sulfanyl, oxa, and thia, are introduced through selective substitution reactions. These reactions typically require specific reagents and conditions to ensure the desired functionalization.

    Final Purification: The final compound is purified using chromatographic techniques to obtain the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and continuous flow processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thia group, using reducing agents like lithium aluminum hydride.

    Substitution: The functional groups present in the compound allow for substitution reactions, such as nucleophilic substitution at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as thiols, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thia derivatives

    Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
  • This compound

Uniqueness

The uniqueness of 4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene lies in its complex tetracyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C20H25N3OS2

Molecular Weight

387.6 g/mol

IUPAC Name

4,4-dimethyl-8-propan-2-yl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C20H25N3OS2/c1-6-7-25-19-17-16(21-10-22-19)14-12-8-20(4,5)24-9-13(12)15(11(2)3)23-18(14)26-17/h10-11H,6-9H2,1-5H3

InChI Key

CGVUZQNGTDNRKX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)C(C)C

Origin of Product

United States

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